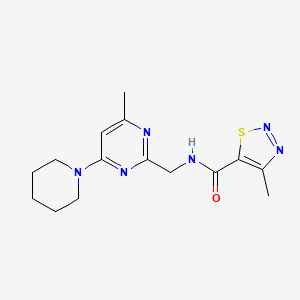
4-méthyl-N-((4-méthyl-6-(pipéridin-1-yl)pyrimidin-2-yl)méthyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrimidine ring, and a thiadiazole ring
Applications De Recherche Scientifique
4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings .
Mécanisme D'action
Target of Action
It has been found to interact withIon channel NompC (Danio rerio) , Mucolipin-3 (Homo sapiens) , and Eukaryotic translation initiation factor 4 gamma 1 (Homo sapiens) .
Mode of Action
It has been found to exhibit inhibitory activity against these targets .
Biochemical Pathways
It has been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Result of Action
The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Analyse Biochimique
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
The effects of 4-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide on cells are complex and multifaceted. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-methyl-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrimidine intermediates, which are then coupled with the thiadiazole ring under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as ethanol and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings using reagents like sodium hydride or lithium diisopropylamide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHENYL)-4-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)PHEN
4-METHYL-N-(PROP-2-YN-1-YL)BENZENESULFONAMIDE: Shares a similar piperidine and pyrimidine structure but differs in the functional groups attached.
Propriétés
IUPAC Name |
4-methyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6OS/c1-10-8-13(21-6-4-3-5-7-21)18-12(17-10)9-16-15(22)14-11(2)19-20-23-14/h8H,3-7,9H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGERSYMPWLXSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=C(N=NS2)C)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)
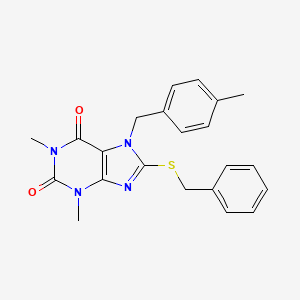

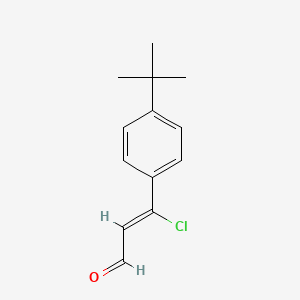
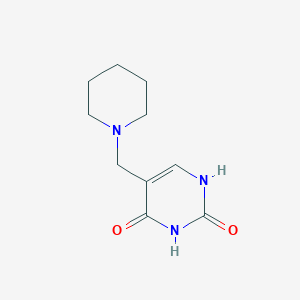
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433227.png)
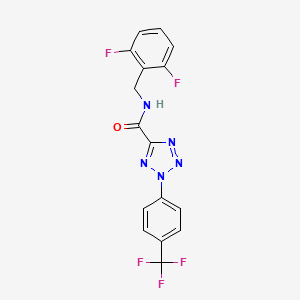
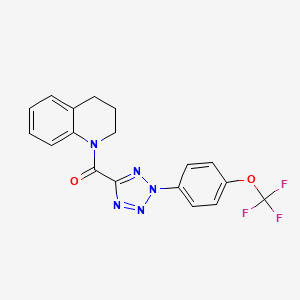
![N'-[(3E)-5,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B2433231.png)

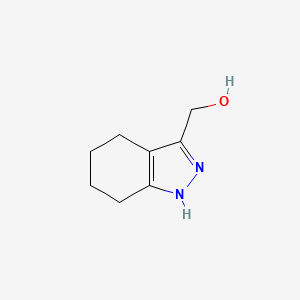
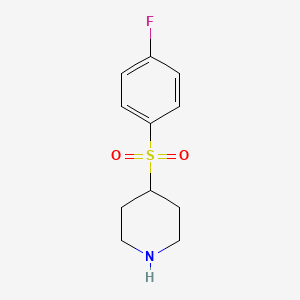
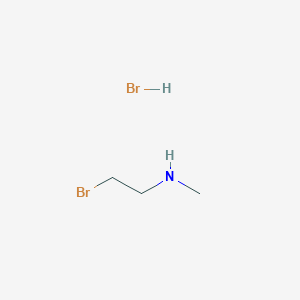
![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2433245.png)
